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molecular formula C14H12ClN3 B008506 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole CAS No. 109635-38-3

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

Cat. No. B008506
M. Wt: 257.72 g/mol
InChI Key: HKBJSDNECZUKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05314903

Procedure details

A mixture of 2-amino benzimidazole (6.66 g, 50 mmol), 4-chlorobenzylchloride (8.86 g, 55 mmol), and potassium carbonate (13.8 g, 100 mmol) in DMF (150 ml) was heated to 50° C. overnight. After dilution with water the product was filtered off. Recrystallization from water/ethanol 1:2 gave pure product. Yield 5.6 g (46%) mp 196°-197° C.
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[N:6]([CH2:16][C:15]2[CH:18]=[CH:19][C:12]([Cl:11])=[CH:13][CH:14]=2)[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.66 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
Quantity
8.86 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After dilution with water the product was filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallization from water/ethanol 1:2
CUSTOM
Type
CUSTOM
Details
gave pure product

Outcomes

Product
Name
Type
Smiles
NC1=NC2=C(N1CC1=CC=C(C=C1)Cl)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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